
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol is a chemical compound known for its unique structure and properties It consists of a prop-1-yne-1-thiol group attached to a 2,4,6-tribromophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol typically involves the reaction of 2,4,6-tribromophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Less halogenated derivatives.
Substitution: Various substituted phenoxypropynes.
Applications De Recherche Scientifique
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol involves its interaction with molecular targets through its thiol and bromophenoxy groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromophenoxy moiety can interact with various biological molecules, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl bromide: Similar structure but lacks the tribromophenoxy group.
2,4,6-Tribromophenol: Contains the tribromophenoxy group but lacks the prop-1-yne-1-thiol moiety.
Prop-2-yne-1-thiol: Contains the prop-1-yne-1-thiol group but lacks the tribromophenoxy group.
Uniqueness
3-(2,4,6-Tribromophenoxy)prop-1-yne-1-thiol is unique due to the combination of the tribromophenoxy and prop-1-yne-1-thiol groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
62523-87-9 |
|---|---|
Formule moléculaire |
C9H5Br3OS |
Poids moléculaire |
400.91 g/mol |
Nom IUPAC |
3-(2,4,6-tribromophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H5Br3OS/c10-6-4-7(11)9(8(12)5-6)13-2-1-3-14/h4-5,14H,2H2 |
Clé InChI |
KVOKZKWKQPXFEH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCC#CS)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


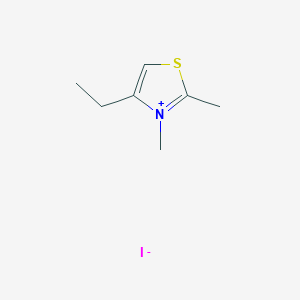

![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)
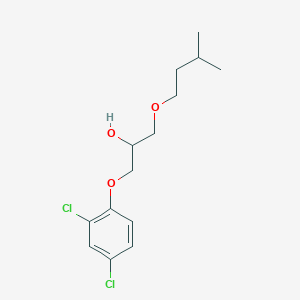
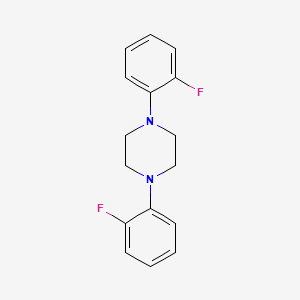
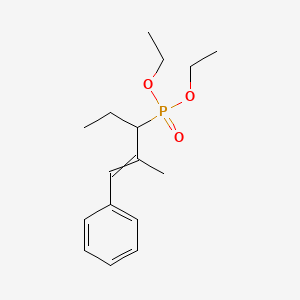
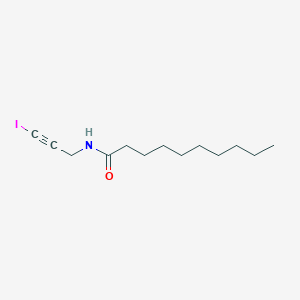
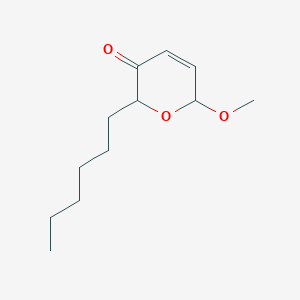
![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
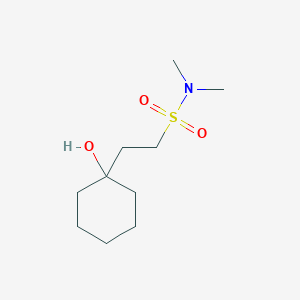
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
